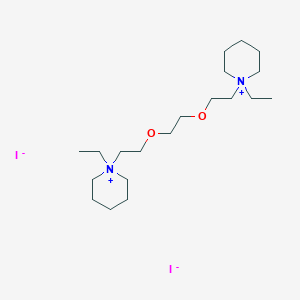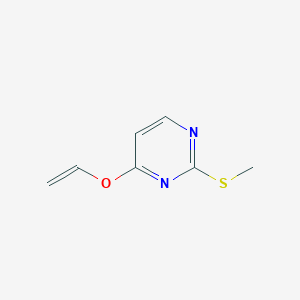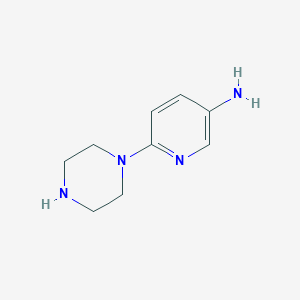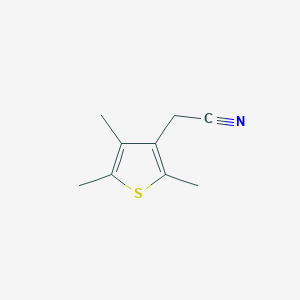
N-methyl-1-pyridin-2-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-pyridin-2-ylethanamine (MPEA) is an organic compound that is widely used in scientific research. MPEA is a monoamine analog that has been used to study the effects of monoamines on various biological processes. It is an important tool for understanding the biochemical and physiological effects of monoamines, as well as their mechanisms of action. MPEA has been used in a variety of research applications, including pharmacology, neuroscience, and biochemistry.
Scientific Research Applications
Synthesis and Medicinal Applications
- A study on the synthesis and characterization of heterocyclic Schiff bases derived from 3-aminomethyl pyridine, a related compound, highlighted their potential as anticonvulsant agents. These Schiff bases showed significant seizure protection in various models, indicating their promise for therapeutic use in epilepsy treatment (Pandey & Srivastava, 2011).
Materials Science and Photocytotoxicity
- Iron(III) complexes of pyridoxal (vitamin B6) or salicylaldehyde Schiff bases showed enhanced cellular uptake and remarkable photocytotoxicity, making them potential candidates for photodynamic therapy in cancer treatment. These complexes were studied for their ability to target tumor cells selectively and induce cell death upon light exposure (Basu et al., 2015).
Electro-Optic Materials
- The development of heterocycle-based diethanolaminomethyl-functionalized derivatives for use in nonlinear optical and electro-optic applications highlights the versatility of pyridine derivatives in materials science. These materials exhibit promising characteristics for advanced photonic applications (Facchetti et al., 2003).
Catalysis and Polymerization
- Palladium(II) complexes with N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine and related ligands have been synthesized and shown to catalyze the polymerization of methyl methacrylate effectively, demonstrating the role of pyridine derivatives in catalytic processes (Kim et al., 2014).
Analytical Chemistry
- The use of N-methyl-1-pyridin-2-ylethanamine derivatives in capillary electrophoresis for the separation of imatinib mesylate and related substances showcases the importance of pyridine derivatives in analytical methodologies, offering effective and low-cost quality control options (Ye et al., 2012).
Safety and Hazards
Future Directions
While specific future directions for “N-methyl-1-pyridin-2-ylethanamine” are not mentioned in the search results, it’s worth noting that there is a growing interest in the development of novel synthetic methodologies for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This suggests that there could be potential future research directions in this area.
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXPDBFDHSMVNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588235 |
Source


|
| Record name | N-Methyl-1-(pyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114366-07-3 |
Source


|
| Record name | N,α-Dimethyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114366-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(pyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)


![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)








